Pifexole

Übersicht

Beschreibung

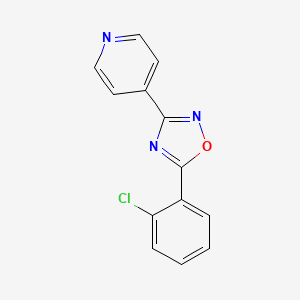

Pifexole is a chemical compound known for its muscle-relaxant properties. It is a derivative of 1,2,4-oxadiazole and has shown significant potency in animal studies, being seven times more effective than chlorzoxazone in inhibiting strychnine-induced convulsions in rats . The molecular formula of this compound is C13H8ClN3O, and it has a molecular weight of 257.68 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pifexole can be synthesized through a one-pot synthesis method involving carboxylic acids and nitriles. This method has been optimized for parallel chemistry, allowing for the efficient production of 3,5-disubstituted 1,2,4-oxadiazoles . The reaction typically involves the use of readily accessible reagents and is carried out under mild conditions to achieve moderate yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and cost-effectiveness of this method make it suitable for large-scale production.

Analyse Chemischer Reaktionen

Reaktionstypen: Pifexole durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion reduzierte Derivate von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pifexole hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung von 1,2,4-Oxadiazolderivaten und deren chemischen Eigenschaften verwendet.

Biologie: Die muskelrelaxierenden Eigenschaften von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung von neuromuskulären Funktionen und verwandten Störungen.

Medizin: Obwohl this compound nicht für die Anwendung am Menschen zugelassen ist, haben seine starken muskelrelaxierenden Wirkungen potenzielle therapeutische Implikationen.

Industrie: this compound kann bei der Entwicklung neuer muskelrelaxierender Medikamente und anderer pharmazeutischer Anwendungen eingesetzt werden.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine muskelrelaxierenden Wirkungen durch Interaktion mit spezifischen molekularen Zielstrukturen im neuromuskulären System entfaltet. This compound beeinflusst wahrscheinlich die an der Muskelkontraktion und -entspannung beteiligten Pfade, was zu den beobachteten Wirkungen in Tierstudien führt .

Ähnliche Verbindungen:

Chlorzoxazon: Ein Muskelrelaxans mit einem ähnlichen Profil wie this compound, aber weniger potent.

Methocarbamol: Ein weiteres Muskelrelaxans, das zur Behandlung von Muskelkrämpfen eingesetzt wird.

Cyclobenzaprin: Ein Muskelrelaxans, das häufig zur Linderung von Muskelschmerzen und -krämpfen eingesetzt wird.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine deutlich höhere Wirksamkeit im Vergleich zu Chlorzoxazon aus. Seine einzigartige chemische Struktur als 1,2,4-Oxadiazolderivat unterscheidet es auch von anderen Muskelrelaxantien, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Wirkmechanismus

The exact mechanism of action of Pifexole is not fully understood. it is believed to exert its muscle-relaxant effects by interacting with specific molecular targets in the neuromuscular system. This compound likely affects the pathways involved in muscle contraction and relaxation, leading to its observed effects in animal studies .

Vergleich Mit ähnlichen Verbindungen

Chlorzoxazone: A muscle relaxant with a similar profile to Pifexole but less potent.

Methocarbamol: Another muscle relaxant used to treat muscle spasms.

Cyclobenzaprine: A muscle relaxant commonly used to relieve muscle pain and spasms.

Uniqueness of this compound: this compound stands out due to its significantly higher potency compared to chlorzoxazone. Its unique chemical structure as a 1,2,4-oxadiazole derivative also differentiates it from other muscle relaxants, making it a valuable compound for further research and development .

Biologische Aktivität

Pifexole, a compound structurally related to pramipexole, is primarily recognized for its role as a dopamine agonist. Its biological activity has garnered attention due to its potential applications in treating neurodegenerative disorders, particularly Parkinson's disease (PD). This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.

This compound acts primarily as a dopamine receptor agonist , specifically targeting D2-like receptors. This action is crucial in modulating dopaminergic signaling pathways that are often disrupted in PD. The compound exhibits several biological activities:

- Neuroprotective Effects : this compound has been shown to reduce oxidative stress and protect neuronal cells from apoptosis. This is particularly relevant in the context of PD, where oxidative stress contributes to neuronal degeneration.

- Antioxidant Properties : Similar to pramipexole, this compound may possess antioxidant capabilities that mitigate the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage .

- Reduction of Mitochondrial Dysfunction : this compound can inhibit mitochondrial transition pore opening, which is linked to programmed cell death pathways. This inhibition helps maintain mitochondrial integrity under stress conditions .

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental models and clinical observations.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Reduces ROS production and mitochondrial dysfunction | |

| Antioxidant Activity | Inhibits lipid peroxidation | |

| Dopamine Agonism | Stimulates D2-like receptors |

Case Study 1: Drug-Induced Parkinsonism

A recent case study documented the use of this compound in a patient with drug-induced parkinsonism complicated by bipolar disorder. The patient exhibited significant improvement in both parkinsonian and depressive symptoms after initiating treatment with this compound. This case underscores the potential utility of this compound beyond traditional PD treatments, particularly in patients with complex psychiatric histories .

Case Study 2: Long-Term Treatment Efficacy

Another study examined long-term outcomes in patients treated with this compound compared to standard therapies. Patients receiving this compound showed delayed onset of motor complications such as dyskinesias when compared to those on levodopa monotherapy. This suggests a favorable profile for this compound in managing PD symptoms while potentially modifying disease progression .

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGPSQAIBDQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045117 | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27199-40-2 | |

| Record name | Pifexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifexole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.